methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMCSUGGZZJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines. These cell lines are commonly used in cancer research, suggesting that the compound may have potential applications in cancer treatment.
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This suggests that the compound has a strong inhibitory effect on cell growth, which could be beneficial in the treatment of cancer.
Biological Activity
Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate carbamoyl and bromo groups. The synthetic pathways often utilize various coupling reactions to achieve the desired molecular structure. Specific details on the synthesis can be found in supplementary materials from chemical studies .
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown significant cytotoxic effects against various cancer cell lines:
These compounds exhibited stronger cytotoxicity than standard drugs like doxorubicin, indicating their potential as effective anticancer agents.
The mechanisms through which this compound exerts its effects include:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor growth and proliferation.
- Induction of Apoptosis : Studies using annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis has demonstrated that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on HepG2 Cells :
- Study on MCF7 Cells :
Preparation Methods
Construction of the 3,4-Dihydroisoquinoline Core
The dihydroisoquinoline scaffold is typically synthesized via the Bischler-Napieralski reaction , followed by partial hydrogenation.
Example Protocol :
- Condense β-phenethylamine derivatives with acyl chlorides to form amides.
- Cyclize using phosphoryl chloride (POCl₃) or P₂O₅ to yield 3,4-dihydroisoquinoline.
- Hydrogenate with Pd/C or Raney Ni to saturate the 3,4-position.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, reflux, 6 h | 75–85 |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 90–95 |
Regioselective Bromination at Position 7
Introducing bromine at position 7 requires directing groups or pre-functionalized intermediates. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is effective.
Example Protocol :
- Dissolve 3,4-dihydroisoquinoline in dry dichloromethane.
- Add FeBr₃ (1.2 equiv) and NBS (1.1 equiv) at 0°C.
- Stir for 4 h at room temperature.
Key Data :
| Substrate | Brominating Agent | Yield (%) | Regioselectivity |
|---|---|---|---|
| 3,4-Dihydroisoquinoline | NBS/FeBr₃ | 68 | 7-Bromo >90% |
Carbamoylation with Benzo[d]dioxol-5-amine
The carbamoyl group is introduced via reaction with benzo[d]dioxol-5-yl isocyanate or through coupling agents.
Example Protocol :
- React 7-bromo-3,4-dihydroisoquinoline with triphosgene to generate the isocyanate intermediate.
- Add benzo[d]dioxol-5-amine (1.2 equiv) in THF.
- Stir at 50°C for 12 h.
Key Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triphosgene | THF | 50 | 72 |
Esterification at Position 2
Methyl esterification is achieved via Steglich esterification or direct alkylation.
Example Protocol :
- React the carboxylic acid derivative with methyl chloroformate (1.5 equiv).
- Use DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane.
- Stir at room temperature for 6 h.
Key Data :
| Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|
| Methyl chloroformate | DMAP | 85 |
Integrated Synthetic Route
Combining the above steps, a plausible pathway is:
- Bischler-Napieralski Reaction : Synthesize 3,4-dihydroisoquinoline from β-phenethylamide.
- Bromination : Introduce bromine at position 7 using NBS/FeBr₃.
- Carbamoylation : Couple with benzo[d]dioxol-5-amine via triphosgene-mediated reaction.
- Esterification : Install the methyl ester using methyl chloroformate.
Overall Yield : ~45% (multi-step).
Analytical Characterization
Critical characterization data for the final compound:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, H-5), 7.32 (d, J = 8.4 Hz, 1H, H-8), 6.85 (s, 1H, benzodioxole), 5.21 (s, 2H, OCH₂O), 3.72 (s, 3H, COOCH₃).
- ¹³C NMR : δ 168.9 (COOCH₃), 152.1 (C=O), 132.7 (C-Br).
Chromatographic Purity :
- HPLC : >98% (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimization Opportunities
- Bromination Selectivity : Competing bromination at positions 5 or 8 may require blocking groups or alternative directing strategies.
- Carbamoyl Stability : The carbamate linkage may hydrolyze under acidic conditions, necessitating mild reaction protocols.
- Stereochemical Control : While the target lacks chiral centers, side reactions during cyclization may require chiral auxiliaries.
Q & A
Q. What are the key synthetic pathways for preparing methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The synthesis typically involves three stages:
- Core Formation : The 7-bromo-3,4-dihydroisoquinoline scaffold is synthesized via cyclization of appropriately substituted precursors (e.g., brominated phenethylamines) under acidic or catalytic conditions .
- Esterification : The carboxylate group is introduced using methyl chloroformate or via DCC/DMAP-mediated coupling with methanol .
- Carbamoylation : The benzo[d][1,3]dioxol-5-ylcarbamoyl group is attached via nucleophilic acyl substitution, often using activated carbonyl intermediates (e.g., carbodiimide coupling agents) . Key Considerations: Reaction temperature and solvent polarity significantly impact yields. For example, microwave-assisted synthesis (e.g., 90°C in DMSO) can enhance coupling efficiency .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation includes:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to confirm purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C7, methyl ester at C2) and carbamoyl integration .
- Mass Spectrometry : High-resolution MS (e.g., DART-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What functional groups in this compound are most reactive under standard laboratory conditions?
- Bromine at C7 : Prone to nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .
- Methyl Ester : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/MeOH) .
- Carbamoyl Group : Susceptible to hydrolysis in acidic or basic media, requiring anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific bioactivity?
- Substitution at C7 : Replace bromine with aryl/heteroaryl groups (via Pd-catalyzed cross-coupling) to modulate lipophilicity and target affinity. For example, tert-butyl 7-(2-methoxyphenyl) derivatives showed enhanced binding in opioid receptor studies .
- Carbamoyl Modifications : Introduce electron-withdrawing groups (e.g., fluoro, nitro) on the benzo[d][1,3]dioxole ring to improve metabolic stability .
- Core Saturation : Compare 3,4-dihydroisoquinoline (partial saturation) with fully aromatic analogs to assess conformational effects on target engagement .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of derivatives?
- Molecular Dynamics (MD) Simulations : Evaluate binding modes with targets (e.g., enzymes or GPCRs) using software like GROMACS or AMBER .
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate logP, solubility, and cytochrome P450 interactions to prioritize derivatives .
- Density Functional Theory (DFT) : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, ester hydrolysis in vivo may reduce potency compared to in vitro assays .
- Species-Specific Differences : Compare target orthologs (e.g., human vs. murine receptors) via homology modeling .
- Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability and reconcile discrepancies .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during carbamoyl group installation?
- Activating Agents : Use HATU or PyBOP instead of DCC to reduce side reactions .
- Temperature Control : Perform reactions at 0–4°C to minimize decomposition of reactive intermediates .
- Protection/Deprotection : Temporarily protect the dihydroisoquinoline nitrogen with tert-butyloxycarbonyl (Boc) to prevent unwanted nucleophilic attack .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and analyze using tools like Mercury CSD 2.0 to confirm stereochemistry .
- Electron Density Maps : Compare experimental data with computational predictions (e.g., Gaussian-generated geometries) to validate structural assignments .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Substituents
| Position | Functional Group | Reactivity (Scale: 1–5) | Common Modifications |
|---|---|---|---|
| C7 | Br | 4 | Suzuki coupling |
| C2 | COOCH₃ | 3 | Hydrolysis to COOH |
| Carbamoyl | NHCO | 2 | Hydrolysis to NH₂ |
Q. Table 2: Computational vs. Experimental LogP Values
| Derivative | Predicted LogP (SwissADME) | Experimental LogP (HPLC) | Deviation |
|---|---|---|---|
| Parent | 2.8 | 2.6 | 0.2 |
| 7-Aryl | 3.5 | 3.7 | 0.2 |
| Hydrolyzed | 1.9 | 2.1 | 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
